4-bromo-3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-bromo-3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that contains both bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-bromo-3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
- 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
- 4-chloro-3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
4-bromo-3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interaction with other molecules. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .
Biological Activity
4-Bromo-3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
The compound features both bromine and chlorine substituents, which can influence its chemical reactivity and biological activity. The synthesis typically involves multi-step reactions starting from commercially available precursors. A common method includes the bromination of 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines:
- Cell Line Testing : In vitro studies have shown that derivatives of pyrazole compounds can inhibit cell growth in several cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For instance, a related pyrazole compound demonstrated an IC50 value of 3.79 µM against MCF7 cells .
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF7 | 3.79 | Cytotoxic |
SF-268 | 12.50 | Cytotoxic |
NCI-H460 | 42.30 | Cytotoxic |
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
- Selectivity and Potency : One study indicated that certain pyrazole compounds had IC50 values for COX-2 inhibition as low as 0.01 µM, surpassing traditional NSAIDs like celecoxib .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as COX-1 and COX-2.
- Signal Transduction Modulation : It can modulate signal transduction pathways affecting cell proliferation and apoptosis.
Case Studies
Several case studies illustrate the therapeutic potential of pyrazole derivatives:
- Antitumor Activity : A derivative was found to induce significant apoptosis in A549 lung cancer cells with an IC50 value of 26 µM .
- Cardioprotective Effects : In models of doxorubicin-induced cardiotoxicity, certain pyrazole derivatives exhibited protective effects on cardiomyocytes, maintaining cell viability above 40% at higher concentrations .
Properties
IUPAC Name |
4-bromo-3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O2/c11-7-8(13-14-9(7)10(15)16)5-3-1-2-4-6(5)12/h1-4H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCHEKRUYGLQLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2Br)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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